

Comparative Guide: Characteristic IR Absorption Bands of Thiazole-5-Carbaldehyde

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Compound of Interest

Compound Name: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

CAS No.: 1083369-06-5

Cat. No.: B2390431

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Executive Summary: The Spectroscopic Signature

Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block in the synthesis of antineoplastic agents, fungicides, and kinetic resolution catalysts.^[1] For medicinal chemists, distinguishing this isomer from its regioisomers (2- and 4-carbaldehyde) is a frequent yet high-stakes analytical challenge.

This guide delineates the specific infrared (IR) spectroscopic fingerprint of thiazole-5-carbaldehyde. Unlike the electron-deficient 2-position, the 5-position of the thiazole ring is relatively electron-rich, imparting unique shifts to the carbonyl stretching frequency due to enhanced resonance conjugation.

Spectroscopic Profile: Thiazole-5-Carbaldehyde

The IR spectrum of thiazole-5-carbaldehyde is dominated by the interplay between the aldehyde group and the aromatic thiazole ring.

Key Absorption Bands (Experimental & Theoretical)

Functional Group	Vibration Mode	Wavenumber ()	Intensity	Diagnostic Note
Aldehyde C-H	Stretching ()	2840–2860 & 2740–2760	Medium	Fermi Resonance Doublet. The lower frequency band (~2750) is distinct from alkyl C-H stretches.
Carbonyl (C=O)	Stretching ()	1660 – 1690	Strong	Lower frequency than non-conjugated aldehydes (typically 1720+) due to resonance donation from the S-atom at position 1.
Thiazole Ring	C=N Stretching	1500 – 1550	Medium/Strong	Characteristic of the azole ring system.
Ring Breathing	Skeletal Vibration	1375 – 1390	Medium	A "fingerprint" band specific to the thiazole nucleus.
Aromatic C-H	Stretching ()	3050 – 3100	Weak/Medium	Specifically the C2-H proton, often appearing as a sharp shoulder.

Mechanistic Insight: The "Conjugation Effect"

The position of the formyl group on the thiazole ring dictates the carbonyl stretching frequency ().

- **C5 Position (Electron Rich):** The sulfur atom can donate electron density into the ring system, which conjugates effectively with the C5-carbonyl. This increases the single-bond character of the C=O bond, lowering the wavenumber to ~1660–1690 .
- **C2 Position (Electron Deficient):** Flanked by Nitrogen and Sulfur, the C2 position is electron-deficient (inductive withdrawal).[2][3] This reduces resonance donation to the carbonyl, maintaining a higher double-bond character and a higher wavenumber (~1700–1720).

Comparative Analysis: 5-CHO vs. Alternatives

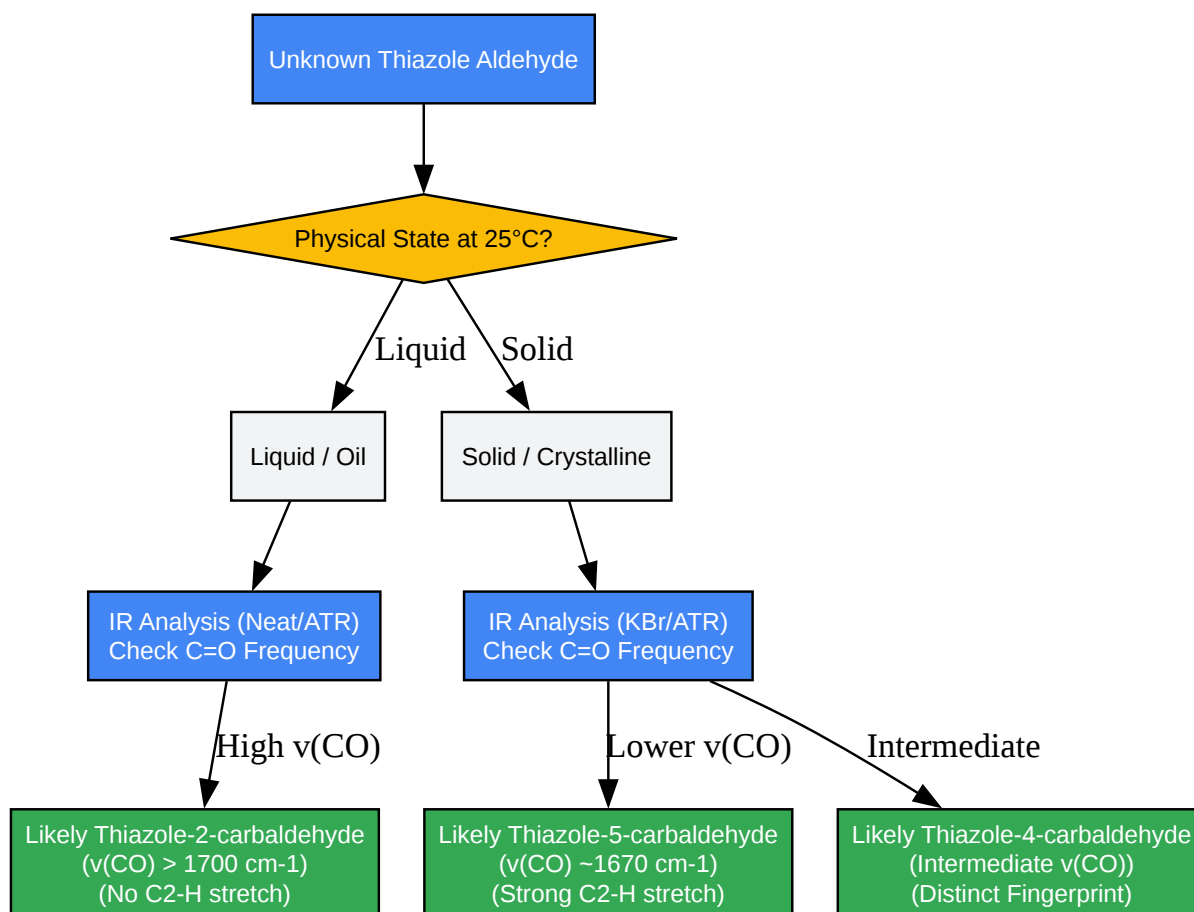
Distinguishing the 5-isomer from the 2-isomer and 4-isomer is critical during synthesis optimization.

Isomer Differentiation Table

Feature	Thiazole-5-carbaldehyde	Thiazole-2-carbaldehyde	Thiazole-4-carbaldehyde
Physical State (RT)	Solid (Crystalline)	Liquid (Oil)	Solid (Low melting)
Frequency	Low (~1660-1690)	High (~1700-1720)	Intermediate
C2-H Stretch	Present (>3050)	Absent (Substituted)	Present
Sample Prep	KBr Pellet or ATR (Solid)	Neat Film or ATR (Liquid)	KBr Pellet
Reactivity	Nucleophilic at C2; Electrophilic at CHO	Highly Electrophilic at CHO	Intermediate

Decision Logic for Isomer Identification

The following diagram illustrates the logical flow for distinguishing these isomers using standard lab data.



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Figure 1: Decision tree for the spectroscopic identification of thiazole carbaldehyde isomers.

Experimental Protocols

Protocol A: Sample Preparation (Solid State)

Objective: Obtain a high-resolution spectrum of Thiazole-5-carbaldehyde free from moisture artifacts.

Materials:

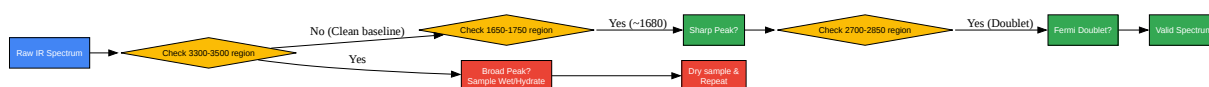
- Thiazole-5-carbaldehyde (Recrystallized from EtOH/Hexane if necessary).
- Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
- Hydraulic Press.

Workflow:

- Desiccation: Ensure the thiazole sample is dry. Aldehydes can form hydrates (gem-diols) in the presence of water, which obliterates the characteristic C=O peak and replaces it with broad O-H bands.
- Grinding: Mix 1–2 mg of sample with ~100 mg of KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (Christiansen effect), leading to a sloping baseline.
- Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove trapped air).
- Acquisition: Record spectrum from 4000 to 400
(32 scans, 4
resolution).

Protocol B: Data Validation (Self-Check)

Every IR spectrum must be validated against internal logic markers to ensure data integrity.



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Figure 2: Validation workflow to ensure spectral integrity and rule out hydration artifacts.

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